2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is an organic compound that features a pyrazole ring substituted with an acetyl group and a phenoxy group bearing methyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the acetyl group: The acetylation of the pyrazole ring can be performed using acetic anhydride in the presence of a base such as pyridine.
Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Acylation: The acetyl group can be involved in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, phenol derivatives.
Acylation: Acetic anhydride, pyridine.
Major Products:
Reduction of the nitro group: 1-[(3-methyl-4-aminophenoxy)acetyl]-1H-pyrazole.
Substitution reactions: Various substituted phenoxy derivatives.
Acylation products: Acetylated pyrazole derivatives.
Scientific Research Applications
2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-[(4-nitrophenoxy)acetyl]-1H-pyrazole
- 1-[(3-methylphenoxy)acetyl]-1H-pyrazole
- 1-[(3-methyl-4-nitrophenoxy)acetyl]-1H-imidazole
Uniqueness: 2-(3-METHYL-4-NITROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-1-pyrazol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-9-7-10(3-4-11(9)15(17)18)19-8-12(16)14-6-2-5-13-14/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBUGQOZOODODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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